molecular formula C22H17N5OS B12759680 5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 122532-16-5

5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12759680
CAS No.: 122532-16-5
M. Wt: 399.5 g/mol
InChI Key: CFLLHWVTSRBSJH-UHFFFAOYSA-N
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Description

5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This particular compound incorporates a 1,3,4-oxadiazole ring, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method is the condensation of 2-methylphenylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-

Uniqueness

5-(4-((((2-Methylphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the azo group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

122532-16-5

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C22H17N5OS/c1-15-7-5-6-10-19(15)24-25-20(16-8-3-2-4-9-16)23-18-13-11-17(12-14-18)21-26-27-22(29)28-21/h2-14H,1H3,(H,27,29)

InChI Key

CFLLHWVTSRBSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4

Origin of Product

United States

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